molecular formula C10H13BrClNS B2622662 (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride CAS No. 2171915-45-8

(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride

Cat. No.: B2622662
CAS No.: 2171915-45-8
M. Wt: 294.64
InChI Key: WIDVEMRQRRNXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H12BrNS·HCl. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, with a 4-bromophenylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the 4-Bromophenylthio Group: This step involves the nucleophilic substitution reaction where a bromophenylthio group is introduced to the cyclopropyl ring.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and other biochemical processes.

Medicine:

    Drug Development: It may serve as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylthio group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    (1-(4-Bromophenyl)cyclopropyl)methanamine: This compound lacks the thio group, which may result in different reactivity and biological activity.

    (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanamine hydrochloride: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: The presence of the thio group in (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can participate in specific interactions and reactions that are not possible with other substituents.

Properties

IUPAC Name

[1-(4-bromophenyl)sulfanylcyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDVEMRQRRNXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)SC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.